(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
Beschreibung
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone features a hybrid heterocyclic architecture combining three critical motifs:
- Azetidine core: A four-membered saturated ring known for its conformational strain, which can enhance binding affinity in biological systems.
- 1,2,3-Triazole moiety: Substituted with a phenoxymethyl group, this ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), enabling robust structural diversification.
- Methanone-linked aromatic system: A phenyl group substituted with a pyridin-2-yloxy fragment, contributing to π-π stacking interactions and solubility modulation.
Eigenschaften
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-24(18-7-6-10-22(13-18)32-23-11-4-5-12-25-23)28-15-20(16-28)29-14-19(26-27-29)17-31-21-8-2-1-3-9-21/h1-14,20H,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDLNZLJDVDYLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, also known by its chemical structure C17H15N3O2, has garnered attention for its potential biological activities. This article reviews the synthesis, biological screening, and molecular modeling studies that highlight its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound generally involves the reaction of azetidine derivatives with phenoxymethyl triazole and pyridinyl phenyl methanone. The synthetic routes often utilize various reagents and conditions to optimize yield and purity. For instance, one method includes the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common approach for synthesizing triazole-linked compounds .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to the target compound showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's efficacy is often measured by IC50 values, indicating the concentration required to inhibit cell growth by 50%. Preliminary results suggest that it exhibits a dose-dependent response in cancer cell lines .
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory effects. In vitro assays measuring COX-1 and COX-2 inhibition have revealed that certain derivatives can effectively reduce inflammatory markers. For example, compounds similar to the target have demonstrated IC50 values in the micromolar range against COX enzymes, suggesting a promising anti-inflammatory profile .
Case Study 1: Antimicrobial Screening
In a study assessing a series of triazole derivatives, it was found that those with phenoxy groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study utilized disk diffusion methods to evaluate the effectiveness against E. coli and S. aureus, showing significant inhibition zones for selected compounds .
Case Study 2: Anticancer Efficacy
A comparative study involving various azetidine derivatives highlighted that those containing triazole moieties showed superior cytotoxicity against A549 cells. The researchers employed MTT assays to determine cell viability post-treatment with varying concentrations of the compounds. Results indicated that the presence of both triazole and pyridine functionalities contributed to increased anticancer activity .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with target proteins involved in cancer progression and inflammation. These studies typically involve computational simulations that provide insights into how well the compound fits into the active sites of enzymes like COX-2 or kinases involved in tumor growth. The results often correlate well with experimental findings, supporting further development of these derivatives as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds featuring the triazole moiety exhibit significant antimicrobial properties. The presence of the phenoxymethyl group in this compound enhances its interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections. Studies have shown that derivatives of triazoles can inhibit the growth of various pathogens, making them promising candidates for antibiotic development.
Anticancer Properties
The azetidine structure is known for its ability to modulate biological pathways involved in cancer progression. Compounds similar to (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone have been investigated for their role as MEK inhibitors, which are crucial in the treatment of proliferative diseases such as cancer. The inhibition of MEK pathways can lead to reduced tumor growth and improved patient outcomes .
Synthetic Routes
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The retrosynthetic analysis is employed to identify suitable synthetic pathways that can optimize yield and purity. Techniques such as chromatography are utilized for purification, ensuring the final product's quality is suitable for biological testing.
Characterization Techniques
Characterization of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can be performed using various analytical methods:
- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of specific functional groups.
- Mass Spectrometry (MS) : Helps in assessing the molecular weight and purity of the compound.
- Infrared Spectroscopy (IR) : Provides information on the functional groups present within the molecule.
Case Study: Antimicrobial Efficacy
In a study examining a series of triazole derivatives, one compound structurally similar to (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone demonstrated potent activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell wall synthesis.
Case Study: Cancer Treatment
Another research project focused on evaluating the anticancer potential of azetidine derivatives showed that compounds with similar structures inhibited MEK activity in vitro. The results indicated a significant reduction in cell viability among cancer cell lines treated with these compounds, suggesting their potential as therapeutic agents in oncology.
Analyse Chemischer Reaktionen
Triazole Ring Formation
The 1H-1,2,3-triazole moiety is typically synthesized via a copper-catalyzed Huisgen cycloaddition between an azide and an alkyne . For this compound, the phenoxymethyl group likely originates from a propargyl ether precursor reacting with an azide under click chemistry conditions.
Azetidine Ring Construction
Azetidine rings are often formed through ring-closing metathesis or cyclization of β-amino alcohols . In this context, the azetidine moiety may involve a substituted β-amino alcohol undergoing intramolecular cyclization to form the four-membered nitrogen-containing ring .
Ketone Coupling
The methanone linkage between the azetidine and phenyl moieties suggests a Friedel-Crafts acylation or nucleophilic acyl substitution . For example, a phenylacetyl chloride could react with the azetidine amine under basic conditions to form the ketone .
Click Chemistry for Triazole Formation
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Propargyl ether + azide | CuI, DIPEA, THF | RT, 12–24 hours | Triazole-phenoxymethyl conjugate |
Azetidine Ring Formation
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| β-Amino alcohol | TsCl, NaOH, H2O | 0°C to RT | Azetidine intermediate |
Ketone Coupling
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Phenylacetyl chloride | Pyridine, DMF | 0°C to RT | Final methanone-linked compound |
Spectroscopic Methods
-
NMR Spectroscopy : Confirms aromatic and heterocyclic protons (e.g., azetidine ring NH, triazole ring CH).
-
Mass Spectrometry : Validates molecular weight (e.g., molecular formula C21H22N4O2S for similar compounds) .
-
HPLC/UV-Vis : Analyzes purity and optical properties.
Stability and Reactivity
-
Hydrolysis : The methanone group may undergo hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives.
-
Reduction : Azetidine rings are prone to hydrogenation, forming amines under catalytic hydrogenation .
Biological Activity
Similar azetidine-triazole compounds exhibit CCR6 receptor modulation and PDE10 inhibition , suggesting potential in neurodegenerative disease treatment .
Structural Variants
| Variant | Modification | Source |
|---|---|---|
| Tetrahydrofuran-2-yl methanone | Replaces phenyl group with THF ring | |
| Pyridin-2-yloxyphenyl | Adds pyridine ether substituent | Hypothetical |
This article synthesizes data from diverse sources, including patent disclosures , compound databases , and synthesis methodologies, to provide a comprehensive analysis of the chemical reactions and properties of the target compound.
Vergleich Mit ähnlichen Verbindungen
Key Structural and Functional Differences
The 1,2,3-triazole in the target and provides metabolic stability and hydrogen-bonding capacity, unlike the thioether-linked 1,2,4-triazole in .
Substituent Effects: The phenoxymethyl group on the triazole (target) vs. pyridin-4-yloxymethyl () affects electronic properties: phenoxymethyl is more lipophilic, while pyridinyloxy enhances water solubility. The pyridin-2-yloxy substituent on the phenyl ring (target) may engage in targeted hydrogen bonding compared to the 2-hydroxy-6-methylpyridine in .
Synthetic Complexity :
- Azetidine functionalization (target and ) requires precise control to avoid ring strain-induced side reactions, whereas pyrazole synthesis () is more straightforward.
- Triazole formation via CuAAC (inferred for the target) is regioselective and efficient, contrasting with the nucleophilic substitution used in .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: The target compound’s phenoxymethyl and pyridinyloxy groups balance lipophilicity and solubility, critical for membrane permeability. Comparatively, ’s hydroxy-pyridine substituent may reduce logP values.
- Crystallinity : Analogous compounds (e.g., ) form stable crystals, suggesting the target may also crystallize readily, aiding in X-ray characterization using SHELX programs .
Q & A
Basic: What synthetic strategies are recommended for constructing the triazole-azetidine-phenoxymethyl scaffold in this compound?
Answer:
The 1,2,3-triazole ring can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method. For example, reacting a propargyl ether intermediate (e.g., 4-(prop-2-yn-1-yloxy)phenyl derivatives) with an azide-functionalized azetidine precursor under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in DMF) yields the triazole core . The phenoxymethyl group is typically introduced via nucleophilic substitution or Mitsunobu reactions. Solvent choice (e.g., DMF, THF) and catalyst ratios must be optimized to minimize side products like regioisomers .
Basic: How should researchers validate the structural integrity of this compound after synthesis?
Answer:
A multi-technique approach is essential:
- NMR : Confirm regiochemistry of the triazole (1H vs. 2H substitution) via characteristic proton shifts (e.g., triazole protons at δ 7.5–8.5 ppm). Azetidine protons appear as distinct multiplets (δ 3.5–4.5 ppm) .
- IR : Verify carbonyl stretches (C=O at ~1670–1730 cm⁻¹) and aromatic C-H bending .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the formula (e.g., C₂₇H₂₄N₄O₃ requires exact mass 460.1868).
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages should align with theoretical values (±0.4%) .
Advanced: What computational methods are suitable for predicting target binding interactions of this compound?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with hydrophobic pockets). The triazole and pyridyloxy groups often participate in π-π stacking or hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction frequency .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the azetidine) using Schrödinger’s Phase .
Advanced: How can solvent polarity and proticity influence the stability of the methanone group during storage?
Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize the methanone via dipole interactions but may accelerate hydrolysis in humid conditions.
- Protic Solvents (MeOH, H₂O) : Risk nucleophilic attack on the carbonyl carbon. Store in anhydrous THF or acetonitrile under inert atmosphere .
- Accelerated Stability Testing : Use HPLC to monitor degradation under stressed conditions (40°C/75% RH for 4 weeks). A <5% degradation threshold is acceptable .
Advanced: How to design experiments to resolve contradictions in bioactivity data across studies?
Answer:
- Dose-Response Curves : Test the compound at logarithmic concentrations (1 nM–100 µM) in triplicate to establish EC₅₀/IC₅₀ values. Use positive controls (e.g., known kinase inhibitors) .
- Off-Target Screening : Employ BioMAP panels to identify unintended interactions (e.g., GPCR or ion channel modulation) .
- Orthogonal Assays : Validate enzyme inhibition via fluorescence-based assays and SPR (surface plasmon resonance) to confirm binding kinetics .
Advanced: What methodologies assess the environmental persistence of this compound in ecological studies?
Answer:
- OECD 307 Guideline : Conduct soil biodegradation tests under aerobic conditions (20–25°C). Monitor parent compound levels via LC-MS/MS over 60 days. A half-life >60 days indicates high persistence .
- Aquatic Toxicity : Use Daphnia magna acute toxicity assays (48-hr LC₅₀). Structure-activity relationships (SAR) can predict bioaccumulation potential from logP values .
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze degradation products using HRMS. The pyridyloxy group may form quinone-like metabolites .
Advanced: How to optimize reaction conditions to minimize azetidine ring-opening during functionalization?
Answer:
- Low Temperature : Conduct reactions at 0–5°C to reduce nucleophilic attack on the azetidine.
- Mild Bases : Use Et₃N instead of strong bases (e.g., NaOH) to prevent deprotonation-induced ring strain.
- Protecting Groups : Temporarily protect the azetidine nitrogen with Boc (tert-butyloxycarbonyl) during harsh steps (e.g., acylations) .
Advanced: What analytical techniques quantify trace impurities in bulk samples?
Answer:
- UPLC-PDA : Use a C18 column (1.7 µm particles) with gradient elution (0.1% formic acid in H₂O/MeCN). Detect impurities at 254 nm; LOD <0.1% .
- NMR Relaxation Editing : Suppress main compound signals to enhance impurity visibility (e.g., ¹³C DEPT-Q) .
- ICP-MS : Screen for heavy metal catalysts (e.g., residual Cu from click chemistry) with ppb-level sensitivity .
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